Technical Guide: Chemical Profiling and Synthetic Utility of Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate
Technical Guide: Chemical Profiling and Synthetic Utility of Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate
The following technical guide details the chemical properties, synthesis, and utility of methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a versatile intermediate in the synthesis of fused heterocyclic systems.
Executive Summary
Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate (CAS: 58903-76-9 / Analogous Series) is a bifunctional nitrogen-heterocyclic scaffold. It integrates a 3-cyano-2-pyridone core with an N-acetic acid methyl ester tail. This unique architecture makes it a "lynchpin" intermediate in medicinal chemistry, particularly for generating pyrido[1,2-a]pyrimidines , 1,8-naphthyridines , and pyrazolo[3,4-b]pyridines .
Its value lies in its dual-electrophilicity (nitrile and ester groups) and the potential for regioselective nucleophilic attack , allowing for the rapid construction of complex bioactive libraries.
Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule consists of three distinct reactive domains:
-
The Pyridone Core: A 6-membered lactam ring. The nitrogen atom is
hybridized but participates in the aromaticity of the ring, reducing its basicity. -
The 3-Cyano Group: An electron-withdrawing group (EWG) at the C3 position. It increases the acidity of the ring protons (C4/C6) and deactivates the ring towards electrophilic substitution, while serving as a target for nucleophilic addition (e.g., cyclization).
-
The N-Acetate Side Chain: An ester-functionalized methylene tether. The ester carbonyl is susceptible to nucleophilic acyl substitution (e.g., hydrazinolysis), while the methylene protons possess mild acidity due to the adjacent carbonyl and the electron-deficient pyridone nitrogen.
Spectroscopic Profile (Typical)
-
IR Spectrum:
- : Sharp band at 2215–2225 cm⁻¹ .[1]
- (Ester): Strong band at 1735–1750 cm⁻¹ .
- (Pyridone): Strong band at 1650–1680 cm⁻¹ .
-
¹H NMR (DMSO-d₆, 400 MHz):
- 3.6–3.7 ppm: Singlet (3H, -OCH₃).
- 4.8–5.1 ppm: Singlet (2H, N-CH₂-CO).
- 6.4–8.5 ppm: Multiplets (Ring protons H4, H5, H6, pattern depends on substitution).
Synthesis Strategy
The most robust route to methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is the N-alkylation of 3-cyano-2-pyridone with methyl chloroacetate or bromoacetate.
Reaction Workflow (DOT Diagram)
The following diagram illustrates the synthetic pathway and subsequent divergence points.
Figure 1: Synthetic workflow for the generation and utilization of the target scaffold.
Chemical Reactivity & Transformations[3][4]
Hydrazinolysis (The Primary Utility)
The most critical reaction of this scaffold is the conversion of the methyl ester to the acetohydrazide (-CONHNH₂). This transformation is the gateway to fused heterocycles.
-
Conditions: Reflux in ethanol (2–4 hours).
-
Mechanism: Nucleophilic acyl substitution at the ester carbonyl.
-
Product: 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetohydrazide.[1]
Significance: The resulting hydrazide can react with:
-
Aldehydes/Ketones: To form hydrazones (Schiff bases), often used for fluorescence studies or biological screening.
-
1,3-Dicarbonyls: To form pyrazole rings linked to the pyridone.
Cyclization to Fused Systems
Under specific conditions, the side chain can cyclize onto the pyridine ring or the nitrile group.
-
Thorpe-Ziegler Reaction: Treatment with strong base can theoretically induce cyclization between the active methylene (of the acetate) and the nitrile, though the geometry is strained for a 5-membered ring fusion in this specific N-alkyl arrangement.
-
Pyrido[1,2-a]pyrimidine Formation: Reaction of the acetohydrazide derivative with reagents like acetylacetone or ethyl acetoacetate often yields pyrido-pyrimidine systems, leveraging the N1 position.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate
This protocol is a standardized adaptation suitable for the unsubstituted or 4,6-disubstituted analogs.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
3-cyano-2-pyridone (10 mmol)
-
Potassium Carbonate (anhydrous, 15 mmol)
-
Methyl Chloroacetate (12 mmol)
-
Dry DMF (30 mL) or Acetone (50 mL)
-
-
Procedure:
-
Dissolve the pyridone in the solvent. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the potassium salt.
-
Add methyl chloroacetate dropwise.
-
Heating: If using DMF, heat to 80–90°C for 4 hours. If using acetone, reflux for 6–8 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting pyridone spot will disappear.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (200 mL).
-
The product usually precipitates as a solid. Filter, wash with water, and dry.[1]
-
Purification: Recrystallize from ethanol.
-
-
Validation: Expect a yield of 75–85%. Verify by IR (appearance of ester C=O at ~1740 cm⁻¹).
Protocol B: Conversion to Acetohydrazide
-
Reagents:
-
Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate (5 mmol)
-
Hydrazine Hydrate (99%, 20 mmol)
-
Absolute Ethanol (20 mL)
-
-
Procedure:
-
Workup:
Data Summary
| Property | Description / Value |
| Molecular Formula | C₁₀H₈N₂O₃ (Unsubstituted parent) |
| Molecular Weight | 204.18 g/mol |
| Physical State | Crystalline Solid (White to pale yellow) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol. Insoluble in water, hexane. |
| Melting Point | Typically 140–160°C (Derivative dependent) |
| Key IR Bands | 2220 cm⁻¹ (CN), 1745 cm⁻¹ (Ester C=O), 1660 cm⁻¹ (Amide C=O) |
| Reactivity Class | Electrophile (Ester/Nitrile), Nucleophile (via Hydrazide) |
References
-
Synthesis of 3-cyano-2-pyridone derivatives: Journal of Heterocyclic Chemistry, "Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds."
-
Reaction with Hydrazine: Molecules, "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives."
-
Fluorescence and Properties: Sciforum, "Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds."
-
General Reactivity of N-alkylated Pyridones: Organic Syntheses, "Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate" (Analogous hydrazine chemistry).
